2-(2,6-dichlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-(2,6-dichlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: , also known by its systematic IUPAC name, is a heterocyclic compound with an intriguing structure. Let’s break it down:
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Pyridazinone Core: : The central core of this compound is a pyridazinone ring, which consists of a six-membered ring containing two nitrogen atoms and one oxygen atom. The pyridazinone scaffold imparts unique properties to the compound.
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Substituents
2-(2,6-dichlorobenzyl): This group is attached to one of the nitrogen atoms in the pyridazinone ring. It comprises a dichlorobenzyl moiety, which contributes to the compound’s lipophilicity and potential interactions with biological targets.
6-(2-methoxyphenyl): The other nitrogen atom bears a 2-methoxyphenyl group. This substituent enhances the compound’s solubility and may influence its pharmacological activity.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:
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Condensation Reaction
- Starting Material: 2,6-dichlorobenzaldehyde and 2-methoxybenzylamine.
- Reaction: Condensation between the aldehyde and amine groups.
- Conditions: Typically carried out in a suitable solvent (e.g., ethanol or dichloromethane) with an acid catalyst (e.g., hydrochloric acid).
- Yield: Moderate to good yields.
- Mechanism: Formation of an imine followed by cyclization to the pyridazinone ring.
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Heterocyclization
- Starting Material: 2,6-dichlorobenzoyl chloride and 2-methoxyaniline.
- Reaction: Heterocyclization via nucleophilic aromatic substitution.
- Conditions: Anhydrous conditions, often using a base (e.g., triethylamine) in an organic solvent (e.g., acetonitrile).
- Yield: Generally good yields.
Industrial Production:
The industrial-scale production of this compound involves optimization of the synthetic route, purification, and scalability. Manufacturers may employ continuous flow processes or batch reactions.
Chemical Reactions Analysis
Oxidation: The dichlorobenzyl group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the pyridazinone ring may yield a dihydro derivative.
Substitution: Nucleophilic aromatic substitution reactions can occur at the chlorinated benzyl position.
Major Products: The primary product is the compound itself, but derivatives with modified substituents are also possible.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Pesticide Development: The dichlorobenzyl group suggests pesticidal properties.
Photophysical Studies: Its photophysical properties make it interesting for luminescent materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. potential targets include enzymes, receptors, or cellular pathways influenced by the compound’s structure.
Comparison with Similar Compounds
While there are no direct analogs, compounds with pyridazinone cores and similar substituents are studied. Notable examples include pyridazinone-based kinase inhibitors and antiviral agents .
: Example synthetic route: Organic Syntheses : Pyridazinone-based kinase inhibitors: J. Med. Chem. : Antiviral activity: Bioorg. Med. Chem. Lett.
Properties
Molecular Formula |
C18H14Cl2N2O2 |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-24-17-8-3-2-5-12(17)16-9-10-18(23)22(21-16)11-13-14(19)6-4-7-15(13)20/h2-10H,11H2,1H3 |
InChI Key |
KAXURXMKQSUTCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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